2-Phenylpropanoyl chloride
Overview
Description
2-Phenylpropanoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of amides and esters, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpropanoyl chloride can be synthesized through the reaction of 2-phenylpropanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to produce the corresponding acyl chloride and sulfur dioxide gas.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-phenylpropanoic acid is treated with thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled temperatures to ensure maximum yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions. It reacts with amines to form amides and with alcohols to form esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-phenylpropanoic acid and hydrochloric acid.
Reduction: It can be reduced to 2-phenylpropanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Amines: For amide formation, primary or secondary amines are used under mild conditions.
Alcohols: Esterification reactions typically involve the use of alcohols in the presence of a base or an acid catalyst.
Water: Hydrolysis reactions occur readily at room temperature.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Phenylpropanoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Phenylpropanoyl chloride is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. In medicinal chemistry, it is used to prepare compounds with potential therapeutic properties. Additionally, it is employed in the synthesis of polymers and materials science research.
Mechanism of Action
The reactivity of 2-phenylpropanoyl chloride is primarily due to the presence of the acyl chloride functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the additional methyl group on the alpha carbon.
Phenylacetyl Chloride: Similar but has a different positioning of the phenyl group.
Uniqueness: 2-Phenylpropanoyl chloride is unique due to the presence of the phenyl group and the methyl group on the alpha carbon, which influences its reactivity and the types of products it can form. This structural feature makes it distinct from other acyl chlorides and provides it with specific reactivity patterns that are valuable in organic synthesis.
Properties
IUPAC Name |
2-phenylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTITZRWZUAVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375141 | |
Record name | 2-phenylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22414-26-2 | |
Record name | 2-phenylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydratropoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Phenylpropanoyl chloride in stereochemical analysis?
A1: this compound, often derived from Mosher's acid, serves as a crucial chiral derivatizing agent (CDA) in stereochemical analysis. [, ] This means it reacts with chiral molecules to form diastereomers, which, unlike enantiomers, can be readily distinguished by techniques like NMR spectroscopy. This property is particularly useful for determining the absolute configuration of chiral alcohols and amines. []
Q2: How does the structure of this compound contribute to its effectiveness as a CDA?
A2: The presence of the chiral center at the 2-position of this compound is crucial for its ability to form diastereomeric derivatives. [, ] Researchers have explored using quasi-enantiomeric Evans’ oxazolidinones to resolve racemic mixtures of this compound. [, ] This process aims to efficiently separate the enantiomers, allowing for the preparation of enantiopure CDAs for accurate determination of absolute configuration in target molecules.
Q3: Can you provide an example of how this compound has been used to determine absolute configuration in a research setting?
A3: In a study focusing on a pyrrolopiperidine derivative, researchers utilized (R)-(-)-Mosher acid chloride, derived from (R)-2-Phenylpropanoyl chloride, to react with a synthesized enantiopure octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. [] The resulting diastereomeric product allowed the researchers to confirm the absolute configuration of the starting pyrrolopiperidine fragment through X-ray crystallography. [] This exemplifies the practical application of this compound as a tool in stereochemical elucidation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.